molecular formula C12H10ClF4N3O B6626009 5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole

5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole

Cat. No.: B6626009
M. Wt: 323.67 g/mol
InChI Key: OCOPKZBFHVFFTF-UHFFFAOYSA-N
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Description

5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound contains a triazole ring, a phenoxy group, and multiple halogen atoms, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloro-5-(trifluoromethyl)phenol with a suitable alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 1-(2-fluoroethyl)-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural

Uniqueness

5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole is unique due to its combination of a triazole ring, phenoxy group, and multiple halogen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF4N3O/c13-9-2-1-8(12(15,16)17)5-10(9)21-6-11-18-7-19-20(11)4-3-14/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOPKZBFHVFFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCC2=NC=NN2CCF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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